(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1826415-81-9
VCID: VC3130959
InChI: InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3
SMILES: CSC1=CC=CC=C1C(=O)N2CCC(C2)N
Molecular Formula: C12H16N2OS
Molecular Weight: 236.34 g/mol

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

CAS No.: 1826415-81-9

Cat. No.: VC3130959

Molecular Formula: C12H16N2OS

Molecular Weight: 236.34 g/mol

* For research use only. Not for human or veterinary use.

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone - 1826415-81-9

Specification

CAS No. 1826415-81-9
Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
IUPAC Name (3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone
Standard InChI InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3
Standard InChI Key VWZDAZSVJFYENO-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)N2CCC(C2)N
Canonical SMILES CSC1=CC=CC=C1C(=O)N2CCC(C2)N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a heterocyclic organic compound containing nitrogen and sulfur atoms in its structure. The compound is officially identified by the following parameters:

ParameterValue
CAS Registry Number1826415-81-9
Molecular FormulaC₁₂H₁₆N₂OS
Molecular Weight236.34 g/mol
IUPAC Name(3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone
PubChem CID119482692

The compound consists of a 3-aminopyrrolidine moiety connected to a 2-(methylthio)phenyl group via a carbonyl linkage . This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical and potential biological properties.

Structural Representation

The molecular structure features a five-membered pyrrolidine ring with an amino group at the 3-position. This nitrogen-containing heterocycle is connected through an amide bond to a benzene ring that bears a methylthio group at the ortho position. The structural formula can be represented by the following identifiers:

IdentifierValue
Standard InChIInChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3
Standard InChIKeyVWZDAZSVJFYENO-UHFFFAOYSA-N
SMILESCSC1=CC=CC=C1C(=O)N2CCC(C2)N

The compound's structure allows for potential hydrogen bonding and other interactions that may be relevant to its biological activity and chemical reactivity .

Physicochemical Properties

Computed Molecular Properties

The physicochemical properties of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone have been computed using various algorithms and are valuable for predicting its behavior in biological systems and chemical reactions:

PropertyValueMethod
XLogP3-AA1.2Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Exact Mass236.09833431 DaComputed by PubChem 2.1

These properties indicate that the compound has moderate lipophilicity (LogP = 1.2), suggesting a balanced distribution between aqueous and lipid phases. The presence of one hydrogen bond donor and three hydrogen bond acceptors contributes to its potential for intermolecular interactions .

Structural Features Affecting Properties

The compound contains several key functional groups that significantly impact its chemical behavior:

  • The amide bond (pyrrolidine-C(=O)-phenyl) provides rigidity to the molecule and serves as a hydrogen bond acceptor.

  • The primary amine on the pyrrolidine ring acts as a hydrogen bond donor and can participate in acid-base reactions.

  • The methylthio group on the phenyl ring contributes to the lipophilicity and may engage in weak sulfur-based interactions.

These structural elements collectively determine the compound's reactivity profile, solubility characteristics, and potential interactions with biological targets.

Research Applications

Role in Chemical Research

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone may serve various purposes in chemical research contexts:

  • As a building block for the synthesis of more complex molecules

  • As an intermediate in the development of potential drug candidates

  • As a model compound for studying structure-activity relationships in heterocyclic chemistry

  • As a substrate for investigating novel chemical transformations and methodologies

Its unique combination of functional groups makes it a valuable tool for exploring chemical reactivity and developing synthetic strategies .

Analytical Characterization

Spectroscopic Identification

For proper identification and characterization of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, several analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would reveal signals corresponding to aromatic protons, methyl protons of the methylthio group, pyrrolidine ring protons, and amine protons

    • ¹³C NMR would show characteristic peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons

  • Infrared (IR) Spectroscopy:

    • Expected absorption bands for N-H stretching (primary amine)

    • C=O stretching (amide carbonyl)

    • C-S stretching (methylthio group)

    • Aromatic C=C stretching

  • Mass Spectrometry:

    • Molecular ion peak at m/z 236

    • Fragmentation patterns that could include loss of the methylthio group or cleavage of the amide bond

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable for purity assessment and quantitative analysis of the compound. The moderate lipophilicity (LogP = 1.2) suggests suitable retention on reversed-phase columns with appropriate mobile phase conditions .

Future Research Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation regarding (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone:

  • Comprehensive biological activity screening to identify potential therapeutic applications

  • Detailed structure-activity relationship studies through the synthesis and evaluation of structural analogs

  • Investigation of its potential as a building block for combinatorial chemistry

  • Exploration of crystal structure properties and solid-state behavior

  • Development of optimized synthetic routes for scalable production

Structural Modifications for Enhanced Properties

Strategic modifications to the basic structure could be explored to develop derivatives with improved or targeted properties:

  • Substitution on the phenyl ring to modulate electronic properties

  • Replacement of the methylthio group with other functionalities

  • Introduction of chirality at the pyrrolidine 3-position for stereochemistry studies

  • Incorporation into larger molecular scaffolds for specific applications

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